Methylfelbamate Methylfelbamate An impurity of Felbamate. Felbamate is an anticonvulsant, acting as an antagonist at the NMDA-associated glycine binding site.
Brand Name: Vulcanchem
CAS No.: 22131-25-5
VCID: VC21335429
InChI: InChI=1S/C12H16N2O4/c1-12(7-17-10(13)15,8-18-11(14)16)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,13,15)(H2,14,16)
SMILES: CC(COC(=O)N)(COC(=O)N)C1=CC=CC=C1
Molecular Formula: C12H16N2O4
Molecular Weight: 252.27 g/mol

Methylfelbamate

CAS No.: 22131-25-5

Cat. No.: VC21335429

Molecular Formula: C12H16N2O4

Molecular Weight: 252.27 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Methylfelbamate - 22131-25-5

CAS No. 22131-25-5
Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
IUPAC Name (3-carbamoyloxy-2-methyl-2-phenylpropyl) carbamate
Standard InChI InChI=1S/C12H16N2O4/c1-12(7-17-10(13)15,8-18-11(14)16)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,13,15)(H2,14,16)
Standard InChI Key PSVWKKQRXCPWBR-UHFFFAOYSA-N
SMILES CC(COC(=O)N)(COC(=O)N)C1=CC=CC=C1
Canonical SMILES CC(COC(=O)N)(COC(=O)N)C1=CC=CC=C1
Appearance White Solid

Chemical and Physical Properties

Felbamate, with the IUPAC name (3-carbamoyloxy-2-phenylpropyl) carbamate, is classified as a carbamate derivative anticonvulsant drug . The compound has a molecular weight of 238.24 g/mol and appears as a white powder . Its chemical formula is C11H14N2O4, and it contains a phenyl ring in its structure . Understanding the physicochemical properties of Felbamate provides insights into its pharmacokinetic and pharmacodynamic behavior, which could be relevant to understanding any potential derivatives such as Methylfelbamate.

Physicochemical Properties of Felbamate

The following table summarizes the key physicochemical properties of Felbamate:

PropertyCharacteristic
Molecular weight238.24 g/mol
Physical appearanceWhite powder
Melting point152°C
SolubilitySparingly soluble in water, methanol, ethanol, chloroform
Octanol/water partition coefficient0.3
Presence of ringPhenyl ring
Number of chiral centersNot present

This data illustrates the basic physical and chemical attributes of Felbamate that influence its pharmacological behavior .

Mechanism of Action

The pharmacological effects of Felbamate arise from multiple mechanisms of action that collectively contribute to its anticonvulsant properties. Understanding these mechanisms provides crucial insights into how the drug functions at the molecular level.

Primary Mechanisms

Felbamate functions as an antagonist at the strychnine-insensitive glycine-recognition site of the N-methyl-D-aspartate (NMDA) receptor-ionophore complex . By antagonizing the NMDA receptor glycine binding site, Felbamate effectively blocks the effects of excitatory amino acids and suppresses seizure activity . This mechanism is particularly important as excessive glutamatergic neurotransmission is implicated in the pathophysiology of epileptic seizures.

Secondary Mechanisms

In addition to its primary mechanism, Felbamate also exhibits:

  • Potentiation of γ-aminobutyric acid (GABA)-ergic activity, enhancing inhibitory neurotransmission

  • Inhibition of voltage-gated sodium channels, which reduces neuronal excitability

  • Inhibition of voltage-gated calcium channels, further contributing to decreased neuronal activity

  • Weak inhibitory effects on GABA-receptor binding and benzodiazepine receptor binding

These multiple mechanisms may explain Felbamate's efficacy in treating various forms of epilepsy that are resistant to other antiepileptic drugs.

Therapeutic Applications

Felbamate has demonstrated efficacy in the management of specific types of epilepsy, particularly in cases where other treatments have proven ineffective.

General Applications

The primary therapeutic use of Felbamate is for the treatment of seizures . More specifically, it is indicated for:

  • Treatment of partial seizures with and without generalization in adults

  • Management of partial and generalized seizures associated with Lennox-Gastaut syndrome in children

Efficacy in Drug-Resistant Epilepsy

Clinical studies have evaluated Felbamate's efficacy as an add-on therapy for drug-resistant focal epilepsy. Research findings have shown variable results:

  • One study reported a percentage reduction in seizure frequency of 35.8% for participants treated with Felbamate, compared to a percentage increase of 3.3% for those receiving placebo

  • Another study demonstrated a more modest percentage reduction in seizure frequency with add-on Felbamate (4.24 ± 55.61%) compared to placebo (-19.14 ± 79.70%)

  • In a third study, participants experienced an average 14% reduction in seizure frequency during treatment with add-on Felbamate

These varied results suggest that individual patient factors may significantly influence the response to Felbamate therapy.

Pediatric Applications

Felbamate has shown promise in the treatment of pediatric epilepsy, particularly in drug-resistant cases:

  • In a pediatric study, the response rate among girls was significantly higher than that for boys (69% vs. 38.6%, respectively)

  • Some children with specific genetic factors may respond exceptionally well to Felbamate therapy, as illustrated by case reports of complete seizure freedom in selected patients

Clinical Research Findings

Efficacy Studies

Multiple randomized controlled trials have evaluated the efficacy of Felbamate as an add-on therapy for drug-resistant focal epilepsy:

  • One study reported that 38% of participants who received add-on Felbamate experienced a >50% reduction in seizures, with 11% achieving complete cessation of seizures

  • The absolute reduction in seizure frequency has been documented as significant in some studies (Felbamate: 4.95 ± 24.55, placebo: −0.36 ± 27.19, P = 0.046)

Treatment Withdrawal Patterns

The patterns of treatment withdrawal in clinical studies have shown mixed results:

  • Three studies reported higher treatment withdrawal among participants receiving Felbamate compared to placebo

  • One study reported a lower treatment withdrawal rate for participants receiving Felbamate compared to placebo (4 vs. 8 participants, respectively)

  • Cross-over studies specifically reported that no participants withdrew from treatment during the placebo treatment period

These varied withdrawal patterns suggest complex individual responses to Felbamate therapy.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator